N-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine
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Overview
Description
N-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine: is an organic compound that features a brominated thiophene ring attached to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of thiophene with a brominated pyrazole under palladium catalysis.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a brominated thiophene with an amine derivative of pyrazole.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene derivatives with hydrogen replacing bromine.
Substitution: Thiophene derivatives with various nucleophiles replacing bromine.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new ligands for catalysis .
Biology:
- Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls .
Medicine:
- Explored for its potential as an anti-cancer agent, particularly in targeting specific cancer cell lines .
Industry:
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes. In anti-cancer research, it induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
- N-[(5-Bromothiophen-2-yl)methyl]-N-methylamine
- N-[(5-Bromothiophen-2-yl)methyl]-N-ethylacetamide
- 5-Bromo-2-thienylboronic acid
Comparison:
- N-[(5-Bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is unique due to the presence of both a brominated thiophene and a pyrazole ring, which imparts distinct electronic and steric properties.
- Compared to N-[(5-Bromothiophen-2-yl)methyl]-N-methylamine , the pyrazole ring in the former provides additional sites for functionalization and potential biological activity .
- 5-Bromo-2-thienylboronic acid is primarily used in coupling reactions, whereas This compound has broader applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H12BrN3S |
---|---|
Molecular Weight |
286.19 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C10H12BrN3S/c1-2-14-7-8(5-13-14)12-6-9-3-4-10(11)15-9/h3-5,7,12H,2,6H2,1H3 |
InChI Key |
BEBRPOZSYDXTJT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC=C(S2)Br |
Origin of Product |
United States |
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